N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a brominated pyridine ring and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-2-pyridine.
Formation of 4,5-dimethyl-2-thiophenecarboxylic acid: This intermediate is synthesized through the reaction of thiophene with methylating agents under controlled conditions.
Amidation reaction: The final step involves the coupling of 5-bromo-2-pyridine with 4,5-dimethyl-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products Formed
Substitution reactions: Products include substituted pyridine derivatives.
Oxidation reactions: Oxidized thiophene derivatives.
Reduction reactions: Reduced thiophene derivatives.
Scientific Research Applications
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and thiophene carboxamide group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-pyridylazo-5-diethylaminophenol
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5,5’-Dibromo-2,2’-bipyridyl
Uniqueness
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the presence of both a brominated pyridine ring and a thiophene carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11BrN2OS |
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Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-5-10(17-8(7)2)12(16)15-11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
WEXQTNGZEYDILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=NC=C(C=C2)Br)C |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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